Lipophilicity (LogP) Ranking Among 4-(Chlorosulfonyl)benzoate Esters and Free Acid
Ethyl 4-(chlorosulfonyl)benzoate exhibits a LogP of 2.87, which is 0.39 log units higher than the methyl ester analog (LogP 2.48) and more than 1 log unit higher than the free acid (LogP 1.58–2.39) [1]. This translates to an approximately 2.5-fold greater preference for the organic phase relative to the methyl ester when equilibrated between octanol and water.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.87 (Ethyl 4-(chlorosulfonyl)benzoate) |
| Comparator Or Baseline | LogP = 2.48 (Methyl 4-(chlorosulfonyl)benzoate); LogP = 1.58–2.39 (4-(Chlorosulfonyl)benzoic acid) |
| Quantified Difference | ΔLogP = +0.39 vs. methyl ester; +0.48 to +1.29 vs. free acid |
| Conditions | Calculated/predicted LogP values from authoritative databases (octanol-water system) |
Why This Matters
Higher LogP enhances the compound's utility in biphasic reactions and simplifies extractive workup; selecting the wrong ester can reduce organic-phase retention by up to 60% and compromise yield in sulfonamide-forming reactions where the product partitions similarly.
- [1] ChemBase, 4-(Chlorosulfonyl)benzoic acid, CAS 10130-89-9, LogP 1.577. View Source
